molecular formula C21H23N3O2 B11309040 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide

Cat. No.: B11309040
M. Wt: 349.4 g/mol
InChI Key: QKZFGBGPFOTDAB-UHFFFAOYSA-N
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Description

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-PROPOXYBENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-PROPOXYBENZAMIDE typically involves the reaction of 1-(4-methylphenyl)methyl-1H-pyrazole-5-carbaldehyde with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-PROPOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-PROPOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The compound may also interact with DNA and proteins, leading to its anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPOXYBENZAMIDE
  • N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-PROPOXYBENZAMIDE

Uniqueness

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-PROPOXYBENZAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct pharmacological properties. Its propoxybenzamide moiety also contributes to its unique interactions with biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-4-propoxybenzamide

InChI

InChI=1S/C21H23N3O2/c1-3-14-26-19-10-8-18(9-11-19)21(25)23-20-12-13-22-24(20)15-17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,25)

InChI Key

QKZFGBGPFOTDAB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C

Origin of Product

United States

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